molecular formula C28H24N4O3S B14982539 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B14982539
M. Wt: 496.6 g/mol
InChI Key: NLHFFGSFAOWACT-UHFFFAOYSA-N
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Description

5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of tetrahydroisoquinoline and oxazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the tetrahydroisoquinoline moiety through Pictet-Spengler reaction.
  • Sulfonylation of the phenyl ring.
  • Construction of the oxazole ring via cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could be used to modify the oxazole ring or the sulfonyl group.

    Substitution: Various substitution reactions could be employed to introduce different functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE: Lacks the sulfonyl group, which could affect its biological activity.

    2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks one of the tetrahydroisoquinoline moieties, potentially altering its chemical properties.

Uniqueness

The presence of both tetrahydroisoquinoline and sulfonyl groups in 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H24N4O3S

Molecular Weight

496.6 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C28H24N4O3S/c29-17-26-28(31-15-13-20-5-1-3-7-23(20)18-31)35-27(30-26)22-9-11-25(12-10-22)36(33,34)32-16-14-21-6-2-4-8-24(21)19-32/h1-12H,13-16,18-19H2

InChI Key

NLHFFGSFAOWACT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C#N

Origin of Product

United States

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